molecular formula C11H13BrN2O B1403572 2-Bromo-4-(piperidine-1-carbonyl)pyridine CAS No. 1209458-61-6

2-Bromo-4-(piperidine-1-carbonyl)pyridine

Cat. No.: B1403572
CAS No.: 1209458-61-6
M. Wt: 269.14 g/mol
InChI Key: WZSIVVLKLVDFKA-UHFFFAOYSA-N
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Description

2-Bromo-4-(piperidine-1-carbonyl)pyridine is a chemical compound with a molecular formula of C11H14BrN3O It is known for its unique structure, which includes a brominated pyridine ring and a piperidine moiety

Scientific Research Applications

2-Bromo-4-(piperidine-1-carbonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(piperidine-1-carbonyl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of a piperidine group. One common method includes the reaction of 2-bromo-4-pyridinecarboxaldehyde with piperidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent piperidine addition reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(piperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield de-brominated or reduced pyridine derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-bromo-4-pyridinyl)(4-methyl-1-piperazinyl)
  • Methanone, (2-chloro-4-pyridinyl)-1-piperidinyl-
  • Methanone, (2-fluoro-4-pyridinyl)-1-piperidinyl-

Uniqueness

2-Bromo-4-(piperidine-1-carbonyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and fluoro analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study.

Properties

IUPAC Name

(2-bromopyridin-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSIVVLKLVDFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255463
Record name (2-Bromo-4-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-61-6
Record name (2-Bromo-4-pyridinyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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